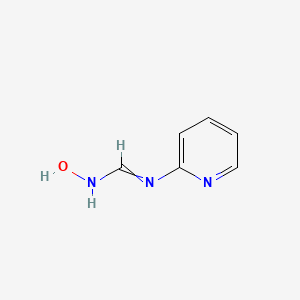
Chk1-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chk1-IN-6 is a small molecule inhibitor that targets checkpoint kinase 1 (Chk1), a serine/threonine-specific protein kinase involved in the DNA damage response and cell cycle regulation. Chk1 plays a crucial role in maintaining genomic stability by preventing the progression of cells with damaged DNA through the cell cycle. Inhibition of Chk1 has been explored as a therapeutic strategy for enhancing the efficacy of DNA-damaging agents in cancer treatment.
Métodos De Preparación
The synthesis of Chk1-IN-6 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Análisis De Reacciones Químicas
Chk1-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
Chk1-IN-6 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of Chk1 in the DNA damage response and cell cycle regulation. In biology, this compound is employed to investigate the molecular mechanisms underlying Chk1-mediated signaling pathways. In medicine, it is explored as a potential therapeutic agent for cancer treatment, either as a monotherapy or in combination with other DNA-damaging agents. In industry, this compound is used in the development of new drugs and therapeutic strategies targeting Chk1.
Mecanismo De Acción
Chk1-IN-6 exerts its effects by selectively inhibiting the activity of Chk1. The compound binds to the ATP-binding pocket of Chk1, preventing its phosphorylation and activation. This inhibition disrupts the DNA damage response and cell cycle checkpoints, leading to the accumulation of DNA damage and cell death in cancer cells. The molecular targets and pathways involved in the mechanism of action of this compound include the ATR-Chk1 pathway, which is activated in response to DNA replication stress and damage.
Comparación Con Compuestos Similares
Chk1-IN-6 is one of several Chk1 inhibitors that have been developed for research and therapeutic purposes. Similar compounds include LY2603618, AZD7762, and PF-477736. These inhibitors share a common mechanism of action by targeting the ATP-binding pocket of Chk1, but they differ in their chemical structures, potency, and selectivity. This compound is unique in its specific binding affinity and inhibitory profile, making it a valuable tool for studying Chk1-mediated processes and developing targeted cancer therapies.
References
- Chk1 Inhibition Ameliorates Alzheimer’s Disease Pathogenesis and Cognitive Dysfunction Through CIP2A/PP2A Signaling
- Clinical Development of CHK1 Inhibitors
- CHK1 kinase inhibition: identification of allosteric hits using MD simulations, pharmacophore modeling, docking and MM-PBSA calculations
- Co-Inhibition of the DNA Damage Response and CHK1 Enhances Apoptosis of Neuroblastoma Cells
- Participation of the ATR/CHK1 pathway in replicative stress targeted therapy of high-grade ovarian cancer
Propiedades
Fórmula molecular |
C16H18F3N7 |
|---|---|
Peso molecular |
365.36 g/mol |
Nombre IUPAC |
5-[[4-[(3-amino-3-methylbutyl)amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]pyridine-2-carbonitrile |
InChI |
InChI=1S/C16H18F3N7/c1-15(2,21)5-6-22-13-12(16(17,18)19)9-24-14(26-13)25-11-4-3-10(7-20)23-8-11/h3-4,8-9H,5-6,21H2,1-2H3,(H2,22,24,25,26) |
Clave InChI |
QCHCXIAOYLDHOY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCNC1=NC(=NC=C1C(F)(F)F)NC2=CN=C(C=C2)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13904330.png)

![[Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6](/img/structure/B13904337.png)
![1-Phenyl-5-(prop-1-yn-1-yl)-octahydroimidazo[1,2-a]pyridine](/img/structure/B13904342.png)





![Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate](/img/structure/B13904398.png)
![5-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-2-[(1R)-1-[4-(3-methoxyazetidin-1-yl)cyclohexyl]ethyl]-3-methyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one](/img/structure/B13904401.png)
![3,11,14,22-tetrathiahexacyclo[10.10.0.02,10.04,9.013,21.015,20]docosa-1(12),2(10),4,6,8,13(21),15,17,19-nonaene](/img/structure/B13904404.png)


